2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based organoboron compound characterized by a cyclopentyloxy substituent at the 2-position and a pinacol boronate ester at the 5-position of the pyridine ring.
Properties
IUPAC Name |
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVNIPVECCJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the cyclopentyloxy group: This step involves the substitution of a hydrogen atom on the pyridine ring with a cyclopentyloxy group. This can be achieved through nucleophilic substitution reactions using cyclopentanol and a suitable leaving group.
Formation of the boronic ester group: The boronic ester group is introduced through a reaction between the pyridine derivative and a boronic acid or boronic ester precursor. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The boronic ester group acts as a nucleophile, allowing the compound to form new carbon-carbon bonds with electrophilic partners. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester group and promote the coupling reaction.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Findings from Cross-Coupling Research
- Steric Effects : Bulky substituents like cyclopentyloxy (target compound) or tetrahydropyranyloxy () slow reaction kinetics in Suzuki couplings due to steric hindrance but improve boronate stability .
- Positional Isomerism : The 5-boronate position (para to substituents) optimizes conjugation for coupling, whereas meta-substituted analogs (e.g., ’s 3-fluoro-5-boronate) may exhibit divergent reactivity .
Biological Activity
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
- IUPAC Name : 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Molecular Formula : C15H23BN2O3
- CAS Number : 1315353-86-6
- Purity : 95%
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentanol with a boron-containing reagent to form the dioxaborolane moiety. The pyridine ring is introduced through a nucleophilic substitution reaction.
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar structures demonstrate activity against breast and lung cancer cells. The mechanism of action may involve inhibition of key enzymes or pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Compounds with dioxaborolane groups often act as enzyme inhibitors. They can interfere with metabolic pathways essential for cancer cell growth.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, preventing their division and proliferation.
Research Findings
| Study | Findings |
|---|---|
| Monash University (2008) | Evaluated antiproliferative activity against breast and colon cancer cell lines; identified structure-activity relationships (SAR) that enhance efficacy. |
| Journal of Fluorine Chemistry | Discussed synthesis methods and biological evaluations of related pyridine derivatives showing promising anticancer properties. |
| TCI America | Reported on the physical properties and safety profiles of similar dioxaborolane compounds indicating low toxicity in initial screenings. |
Case Studies
- Case Study 1 : A derivative of the compound was tested against the MCF-7 breast cancer cell line, demonstrating a significant reduction in cell viability at concentrations above 10 µM.
- Case Study 2 : In vivo studies using mouse models showed that administration of the compound resulted in reduced tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
